Sulfasymazine

Description

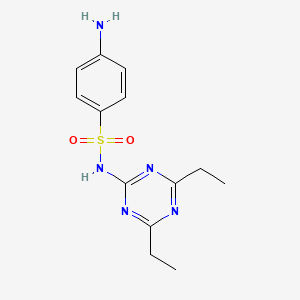

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMQGBHQZZQTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173584 | |

| Record name | Sulfasymazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-94-7 | |

| Record name | Sulfasymazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfasymazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasymazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFASYMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZZ3BU4OA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfasalazine: A Comprehensive Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the management of inflammatory conditions such as rheumatoid arthritis, ulcerative colitis, and Crohn's disease.[1] Structurally, it is a prodrug that links sulfapyridine and 5-aminosalicylic acid (5-ASA) via an azo bond.[2] This technical guide provides an in-depth overview of the synthesis pathway of sulfasalazine, its key chemical properties, and its mechanism of action, with a focus on its interaction with the NF-κB signaling pathway.

Chemical Properties

Sulfasalazine is a bright yellow or brownish-yellow, odorless, and tasteless powder.[3] Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄N₄O₅S | [4] |

| Molecular Weight | 398.39 g/mol | [5] |

| Melting Point | 240-245 °C (decomposes) | [5] |

| pKa (Acidic) | 2.65 | [4] |

| Solubility in Water | Practically insoluble | [5] |

| Solubility in Alcohol | Slightly soluble (0.3 mg/mL) | [5] |

| Solubility in Methanol | Slightly soluble (0.6 mg/mL) | [5] |

| Solubility in Saline | 0.01 mg/mL | [6] |

| Solubility in Phosphate Buffer (pH 8) | 3.09 mg/mL | [6] |

Synthesis Pathway

The most common and industrially relevant synthesis of sulfasalazine involves a two-step process: the diazotization of sulfapyridine followed by a coupling reaction with salicylic acid.[7]

Diagram of the Sulfasalazine Synthesis Pathway

References

- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Preparation method for sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]

Unraveling the Molecular Intricacies of Sulfasalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (SASP), a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), has a multifaceted mechanism of action that extends beyond its initial design as a vehicle for delivering 5-aminosalicylic acid (5-ASA) and sulfapyridine to the colon.[1][2] Decades of research have illuminated a complex polypharmacology, revealing direct interactions with key inflammatory and cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular targets of sulfasalazine, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and drug development endeavors.

Core Molecular Targets of Sulfasalazine

Sulfasalazine exerts its therapeutic effects by modulating a range of molecular targets. The primary mechanisms of action include the inhibition of the NF-κB signaling pathway, interference with arachidonic acid metabolism, and induction of ferroptosis through inhibition of the cystine-glutamate antiporter.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

A pivotal mechanism of sulfasalazine's anti-inflammatory action is its potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.

Sulfasalazine directly targets and inhibits the IκB kinases (IKKα and IKKβ), the upstream kinases responsible for phosphorylating the inhibitory IκBα protein.[7] This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[3][4][6]

Modulation of Arachidonic Acid Metabolism

Sulfasalazine and its metabolites interfere with the arachidonic acid cascade, a critical pathway in the generation of inflammatory lipid mediators such as prostaglandins and leukotrienes.[1][8] This is achieved through the inhibition of two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[8][9][10][11]

-

Cyclooxygenase (COX) Inhibition: Sulfasalazine inhibits both COX-1 and COX-2, the enzymes responsible for converting arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[8]

-

Lipoxygenase (LOX) Inhibition: The drug also inhibits 5-lipoxygenase (5-LOX), which catalyzes the initial steps in the biosynthesis of leukotrienes, potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[8][9][11] Furthermore, sulfasalazine has been shown to inhibit thromboxane synthase, which is involved in platelet aggregation.[11][12]

Inhibition of the Cystine-Glutamate Antiporter (xCT/SLC7A11) and Induction of Ferroptosis

A more recently discovered mechanism of action for sulfasalazine, with significant implications for cancer therapy, is its inhibition of the cystine-glutamate antiporter, system xCT- (SLC7A11).[13][14][15][16] This transporter exchanges extracellular cystine for intracellular glutamate.

By blocking xCT, sulfasalazine depletes intracellular cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[14][15] The resulting decrease in GSH levels leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering a form of iron-dependent programmed cell death known as ferroptosis.[17][18]

Quantitative Data on Molecular Targets

The inhibitory activity of sulfasalazine against its key molecular targets has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Molecular Target | Reported IC50 | Cell Line / System | Reference(s) |

| NF-κB Dependent Transcription | ~0.625 mM | Murine T-lymphocyte cell line (RBL5) | [18] |

| 0.5 - 1.0 mM | Human colon cancer cells (SW620) | [19] | |

| Cyclooxygenase-1 (COX-1) | 3242 µM | Whole blood assay | [9] |

| Cyclooxygenase-2 (COX-2) | 2507 µM | Whole blood assay | [9] |

| 5-Lipoxygenase (5-LOX) | 250 µM | Human leukocytes | [11] |

| 4-5 mM | Human polymorphonuclear leukocytes | [2] | |

| Thromboxane Synthase | 0.9 mM | Human platelets | [12] |

| Prostaglandin F2α Metabolism | ~50 µM | Rabbit colon supernatants | [20][21] |

| Cystine-Glutamate Antiporter (xCT) | 26.1 µM | HeLa cells | [1] |

| 30 µM | Human glioblastoma cells (U87) | [22] |

Experimental Methodologies

The identification and characterization of sulfasalazine's molecular targets have been accomplished through a variety of experimental techniques. Below are detailed descriptions of the core methodologies employed.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound like sulfasalazine.

-

Principle: Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

-

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa, or Jurkat T-cells) is cultured and transfected with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: After an incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of sulfasalazine or a vehicle control.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Lysis and Luminescence Measurement: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in sulfasalazine-treated cells to that in vehicle-treated cells.

-

In Vitro IKK Kinase Assay

This biochemical assay directly measures the enzymatic activity of the IκB kinases (IKKα and IKKβ) and the inhibitory effect of sulfasalazine.

-

Principle: Recombinant IKKα or IKKβ is incubated with its substrate, a recombinant IκBα protein, in the presence of ATP. The phosphorylation of IκBα is then quantified.

-

Protocol Outline:

-

Reaction Setup: Recombinant IKKα or IKKβ is incubated in a kinase buffer containing various concentrations of sulfasalazine or a vehicle control.

-

Kinase Reaction: The kinase reaction is initiated by adding a mixture of recombinant IκBα substrate and radiolabeled ATP ([γ-32P]ATP) or by using a non-radioactive method where phosphorylation is detected by a specific antibody.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated IκBα is separated by SDS-PAGE. The extent of phosphorylation is quantified by autoradiography (for radiolabeled ATP) or by Western blotting using a phospho-specific IκBα antibody.

-

Data Analysis: The kinase activity in the presence of sulfasalazine is compared to the vehicle control to determine the inhibitory effect.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity Assays

These assays measure the enzymatic activity of COX and LOX enzymes and their inhibition by sulfasalazine.

-

Principle: The activity of these enzymes is typically determined by measuring the consumption of the substrate (arachidonic acid) or the formation of the product (prostaglandins or leukotrienes). This can be achieved using various detection methods, including colorimetric, fluorometric, or mass spectrometry-based approaches.

-

Protocol Outline (Fluorometric Assay):

-

Enzyme and Inhibitor Incubation: A purified COX or LOX enzyme, or a cell lysate containing the enzyme, is pre-incubated with different concentrations of sulfasalazine or a vehicle control.

-

Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate or arachidonic acid along with a probe that becomes fluorescent upon reaction with the product.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The inhibitory effect of sulfasalazine is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

Cystine Uptake Assay

This cell-based assay measures the activity of the xCT transporter and its inhibition by sulfasalazine.

-

Principle: The uptake of cystine into cells via the xCT transporter is measured. This can be done using radiolabeled cystine or, more commonly now, with fluorescent probes.

-

Protocol Outline (Fluorescent Assay):

-

Cell Culture and Treatment: Cells expressing the xCT transporter (e.g., HeLa or U251 cells) are cultured in a multi-well plate and pre-treated with various concentrations of sulfasalazine or a vehicle control.

-

Cystine Uptake: The cells are then incubated with a fluorescently labeled cystine analog or a system where the uptake of a non-fluorescent precursor leads to an intracellular fluorescent product. For example, a selenocystine-based assay involves the uptake of selenocystine, which is then reduced to selenocysteine intracellularly and reacts with a probe to generate a fluorescent signal.

-

Washing and Fluorescence Measurement: After the incubation period, the cells are washed to remove extracellular probe, and the intracellular fluorescence is measured using a fluorescence microscope or a plate reader.

-

Data Analysis: The fluorescence intensity in sulfasalazine-treated cells is compared to that in vehicle-treated cells to determine the percentage of inhibition of cystine uptake.

-

Experimental Workflow for Drug Target Identification

The identification of the molecular targets of a drug like sulfasalazine often follows a structured, multi-pronged approach, starting from phenotypic observations and culminating in target validation.

Conclusion

Sulfasalazine's therapeutic efficacy is a result of its ability to engage with multiple molecular targets, primarily centered around the inhibition of key inflammatory pathways and the modulation of cellular redox homeostasis. Its well-characterized interactions with the NF-κB and arachidonic acid pathways underscore its role as a potent anti-inflammatory agent. The more recent discovery of its inhibitory effect on the xCT transporter has opened new avenues for its application in oncology, leveraging the induction of ferroptosis. This comprehensive guide, with its detailed data and methodologies, serves as a valuable resource for researchers and drug development professionals seeking to further understand and exploit the multifaceted pharmacology of sulfasalazine.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]

- 6. Cystine Uptake Assay Kit UP05 manual | DOJINDO [dojindo.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug Discovery Workflow - What is it? [vipergen.com]

- 12. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cystine Uptake Assay Kit Cystine Uptake Assay Kit Dojindo [dojindo.com]

- 14. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfasalazine, a potent cystine-glutamate transporter inhibitor, enhances osteogenic differentiation of canine adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sulfasalazine Degradation: Products, Pathways, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (SSZ), a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, is a prodrug that undergoes significant metabolic degradation to exert its therapeutic effects.[1][2] Understanding the degradation pathways of sulfasalazine, both in vivo and under various stress conditions, is critical for drug development, formulation, stability testing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the degradation products and pathways of sulfasalazine, detailed experimental protocols for its analysis, and a summary of quantitative data from stability studies.

In Vivo Metabolism and Degradation Pathway

The primary route of sulfasalazine degradation in the body is through the enzymatic action of intestinal bacteria.[1][2][3] Approximately 90% of an oral dose reaches the colon intact, where bacterial azoreductases cleave the azo bond of the sulfasalazine molecule.[3][4] This cleavage results in the formation of two primary, pharmacologically active metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][2]

-

Sulfapyridine (SP): This metabolite is readily absorbed from the colon and is largely responsible for the systemic anti-inflammatory and immunomodulatory effects of sulfasalazine.[2] It is further metabolized in the liver through hydroxylation and acetylation.[1]

-

5-Aminosalicylic Acid (5-ASA): This metabolite is poorly absorbed and remains predominantly in the colon, where it exerts a local anti-inflammatory effect, which is particularly beneficial in the treatment of ulcerative colitis.[1][2] 5-ASA is primarily metabolized to N-acetyl-5-aminosalicylic acid.[1]

A small portion, around 15%, of the administered sulfasalazine is absorbed unchanged from the small intestine and subsequently metabolized in the liver to sulfapyridine and 5-ASA.[1]

References

The Genesis of a Keystone Anti-Inflammatory: An In-Depth History and Technical Guide to the Development of Sulfasalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease (IBD) and a significant disease-modifying antirheumatic drug (DMARD), represents a fascinating journey of serendipitous discovery, clinical observation, and subsequent mechanistic elucidation. Initially synthesized with a specific therapeutic target in mind, its ultimate clinical success in an entirely different indication underscores the importance of keen clinical insight and the intricate interplay between the host microbiome and pharmacology. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic understanding of sulfasalazine, tailored for researchers and professionals in the field of drug development.

The Pioneering Work of Nanna Svartz: A Hypothesis-Driven Approach

The story of sulfasalazine begins in the late 1930s with the Swedish physician and scientist, Dr. Nanna Svartz. At the time, the prevailing hypothesis for the etiology of rheumatoid arthritis (RA) was infectious in nature.[1] Dr. Svartz theorized that a combination of an antibacterial agent and an anti-inflammatory compound could be effective in treating this debilitating disease.[1] Her work led to the synthesis of sulfasalazine, a molecule linking the sulfonamide antibiotic, sulfapyridine, to 5-aminosalicylic acid (5-ASA), a compound with known anti-inflammatory properties, via an azo bond.[2]

The initial clinical trials in patients with "rheumatic polyarthritis" showed encouraging results.[1] However, the advent of corticosteroids in the 1950s overshadowed these early findings, and sulfasalazine fell into relative obscurity for the treatment of RA for several decades.[1]

A Serendipitous Turn: Success in Ulcerative Colitis

While its intended use in rheumatoid arthritis was temporarily eclipsed, a pivotal clinical observation in the 1940s redirected the trajectory of sulfasalazine's development. Physicians noted that patients with both RA and concomitant ulcerative colitis (UC) experienced a significant improvement in their colitis symptoms when treated with sulfasalazine.[3] This serendipitous finding prompted further investigation into its efficacy for IBD.

Subsequent controlled clinical trials in the 1960s solidified sulfasalazine's role as a primary treatment for mild to moderate ulcerative colitis, demonstrating its ability to both induce and maintain remission.[1][3]

Unraveling the Mechanism of Action: A Prodrug's Tale

For many years, the precise mechanism by which sulfasalazine exerted its therapeutic effects remained elusive. The key breakthrough came with the understanding that sulfasalazine is a prodrug, largely unabsorbed in the small intestine, which travels to the colon. There, the azo bond is cleaved by bacterial azoreductases, releasing its two active moieties: sulfapyridine and 5-aminosalicylic acid (5-ASA).[3]

The Role of the Metabolites

Initial studies aimed to determine which of the two metabolites was responsible for the therapeutic effect in ulcerative colitis. A landmark study involving the rectal administration of sulfasalazine, sulfapyridine, and 5-ASA to patients with active UC demonstrated that 5-ASA was the primary active component in treating colitis, while sulfapyridine was largely inactive for this indication.[4] Conversely, sulfapyridine is believed to be the major contributor to the therapeutic effects observed in rheumatoid arthritis, although the parent molecule may also play a role.[1] The majority of the adverse effects associated with sulfasalazine are attributed to the systemic absorption of sulfapyridine.[3]

Molecular Mechanisms of Action

Further research into the molecular mechanisms has revealed a multi-faceted approach by which sulfasalazine and its metabolites modulate the inflammatory response:

-

Inhibition of the NF-κB Pathway: Sulfasalazine has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] It achieves this by directly inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5][6] This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6]

-

Inhibition of Prostaglandin and Leukotriene Synthesis: Both sulfasalazine and its metabolite, 5-ASA, have been demonstrated to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[7][8]

The metabolic activation and subsequent anti-inflammatory signaling cascade are depicted in the diagrams below.

Clinical Development and Efficacy

Ulcerative Colitis

Numerous clinical trials have established the efficacy of sulfasalazine in the management of ulcerative colitis.

Table 1: Efficacy of Sulfasalazine and its Metabolites in Active Ulcerative Colitis

| Treatment Group | Number of Patients | Dosage | Remission Rate | Improvement in Stool Quality | Reference |

| Sulfasalazine | 11 | 1g three times a day | 64% | 82% | [4] |

| Sulfapyridine | 7 | 0.5g three times a day | 14% | Not reported | [4] |

| 5-ASA (suppositories) | 14 | 0.5g three times a day | 86% | 79% | [4] |

A long-term maintenance trial demonstrated that patients receiving sulfasalazine had a significantly lower relapse rate compared to those on placebo.[1]

Rheumatoid Arthritis

After its "rediscovery" for rheumatological use, several controlled trials in the 1970s and 1980s confirmed the efficacy of sulfasalazine as a disease-modifying antirheumatic drug (DMARD).

Table 2: Efficacy of Sulfasalazine in Rheumatoid Arthritis (Meta-analysis of 6 Trials)

| Outcome Measure | Standardized Weighted Mean Difference (vs. Placebo) | 95% Confidence Interval | Reference |

| Tender Joint Score | -0.49 | -0.75 to -0.36 | [6] |

| Swollen Joint Score | -0.49 | -0.79 to -0.12 | [6] |

| Pain | -0.42 | -0.72 to -0.12 | [6] |

| Erythrocyte Sedimentation Rate (ESR) | -17.6 mm | -21.93 to -13.23 | [6] |

Experimental Protocols

Early Clinical Trial in Ulcerative Colitis (Adapted from Dick et al., 1964)

-

Objective: To assess the efficacy of sulphasalazine in the treatment of mild to moderate ulcerative colitis.

-

Study Design: A double-blind, placebo-controlled trial.

-

Patient Population: Patients with a confirmed diagnosis of ulcerative colitis with mild to moderate disease activity.

-

Intervention: Patients were randomized to receive either sulphasalazine (initial dose of 1g four times daily, with a subsequent reduction) or identical placebo tablets.

-

Outcome Measures: The primary outcome was clinical remission, assessed by a combination of symptom evaluation (stool frequency, consistency, presence of blood), sigmoidoscopic appearance, and rectal biopsy.

-

Statistical Analysis: Comparison of remission rates between the two groups.

In Vitro Investigation of NF-κB Inhibition (Adapted from Weber et al., 2000)

-

Objective: To elucidate the molecular mechanism by which sulfasalazine inhibits NF-κB activation.

-

Cell Lines: Human colonic epithelial cell lines (e.g., SW620) and Jurkat T cells.

-

Stimulation: Cells were stimulated with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.

-

Treatment: Cells were pre-incubated with varying concentrations of sulfasalazine, 5-ASA, or sulfapyridine prior to stimulation.

-

Assays:

-

Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of NF-κB in nuclear extracts.

-

Western Blot Analysis: To determine the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

Immune Complex Kinase Assay: To measure the activity of the IκB kinase (IKK) complex.

-

-

Analysis: Dose-dependent inhibition of NF-κB activation and IKK activity by the test compounds was evaluated.

Mandatory Visualizations

References

- 1. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin synthetase in human rectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmj.com [bmj.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of prostaglandin biosynthesis by sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of sulphasalazine and its metabolites on prostaglandin synthesis, inactivation and actions on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Sulfasalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a key therapeutic agent for inflammatory conditions, exhibits polymorphism, existing in distinct crystalline forms that can influence its physicochemical properties and bioavailability. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of sulfasalazine, focusing on its two primary polymorphic forms. This document details the crystallographic properties, experimental protocols for preparation and characterization, and the relationship between the tautomeric forms and their resulting crystal structures. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to Sulfasalazine Polymorphism

Sulfasalazine (SSZ) is an anti-inflammatory drug known to exist in at least two polymorphic forms, which are associated with different tautomers of the molecule.[1][2][3] Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the solid state, sulfasalazine presents as an amide tautomer, which crystallizes into a triclinic polymorph, and an imide tautomer, which forms a monoclinic polymorph.[1][2][3] The specific crystalline form can impact critical drug development parameters such as solubility, stability, and dissolution rate. Therefore, a thorough understanding and control of sulfasalazine's polymorphism are crucial for formulation design and ensuring consistent therapeutic efficacy.

Tautomerism and Polymorphic Forms

The two primary polymorphic forms of sulfasalazine are a direct consequence of its ability to exist as two different tautomers in the solid state.

-

Amide Tautomer (Form I): This form crystallizes in a triclinic system.[1][4]

-

Imide Tautomer (Form II): This tautomer crystallizes in a monoclinic system.[1][2]

The migration of a hydrogen atom and the subsequent shift of a double bond are what differentiate the two tautomers, leading to significant changes in their crystal packing and intermolecular interactions.

Crystallographic Data of Sulfasalazine Polymorphs

The structural differences between the two polymorphs are quantitatively defined by their crystallographic parameters. The following table summarizes the key crystallographic data for both the triclinic and monoclinic forms of sulfasalazine.

| Parameter | Form I (Amide Tautomer) | Form II (Imide Tautomer) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| Unit Cell Parameters | ||

| a | 7.0170 Å | Data not available |

| b | 7.3070 Å | Data not available |

| c | 18.0910 Å | Data not available |

| α | 94.673° | 90° |

| β | 92.059° | Data not available |

| γ | 106.633° | 90° |

| Key Hydrogen Bonding Motif | R2(8) and R2(28) | R22(7):R2(8):R22(7) |

Data for Form I sourced from PubChem.[5] Data for Form II sourced from "The imide tautomer of sulfasalazine".[6]

Experimental Protocols

Preparation of Sulfasalazine Polymorphs

4.1.1. Preparation of Form I (Triclinic, Amide Tautomer)

The triclinic polymorph of sulfasalazine can be obtained through recrystallization from ethanol.[2]

-

Protocol:

-

Dissolve sulfasalazine in ethanol.

-

Allow the solvent to evaporate slowly at room temperature.

-

Collect the resulting crystals.

-

4.1.2. Preparation of Form II (Monoclinic, Imide Tautomer)

The monoclinic polymorph is prepared by heating an ethanolic solution of sulfasalazine under pressure.[2]

-

Protocol:

-

Prepare a solution of sulfasalazine in ethanol.

-

Place the solution in a Teflon-lined stainless steel autoclave.

-

Heat the sealed autoclave to induce the formation of the imide tautomer.

-

Cool the autoclave to room temperature to allow for crystallization.

-

Collect the resulting crystals.

-

Characterization of Polymorphs

A combination of analytical techniques is employed to characterize the different polymorphic forms of sulfasalazine.

4.2.1. Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for distinguishing between different crystalline forms based on their unique diffraction patterns.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: Data is collected over a 2θ range of 5° to 50° at a specific scan rate.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs, such as melting point and phase transition temperatures.

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.

-

Instrumentation: A differential scanning calorimeter.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C) under a nitrogen atmosphere.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and differences in hydrogen bonding between the polymorphs.

-

Sample Preparation: Samples can be prepared as KBr pellets. Dry KBr is finely ground, and a small amount of the sample is mixed in. The mixture is then pressed into a thin pellet.

-

Instrumentation: An FTIR spectrometer.

-

Data Collection: Spectra are typically recorded over a range of 400-4000 cm-1.

Visualized Workflows and Relationships

Polymorph Screening and Characterization Workflow

The following diagram illustrates a typical workflow for the screening and characterization of sulfasalazine polymorphs.

Relationship between Tautomers and Polymorphs

This diagram illustrates the logical relationship between the tautomeric forms of sulfasalazine and their corresponding crystalline polymorphs.

Conclusion

The existence of at least two polymorphic forms of sulfasalazine, originating from its amide and imide tautomers, is a critical consideration in its development and manufacturing. The triclinic (Form I) and monoclinic (Form II) polymorphs exhibit distinct crystallographic properties that can influence the drug's performance. The ability to selectively prepare and thoroughly characterize these forms using the experimental protocols outlined in this guide is essential for ensuring product quality, consistency, and optimal therapeutic outcomes. Further research into the relative stability and interconversion kinetics of these polymorphs will continue to be a valuable area of investigation for pharmaceutical scientists.

References

- 1. Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of Sulfasalazine and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic properties of the anti-inflammatory drug sulfasalazine and its principal metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine. Understanding these properties is crucial for developing analytical methods for pharmacokinetics, quality control, and metabolite identification studies.

Metabolism of Sulfasalazine

Sulfasalazine (SSZ) acts as a prodrug. Following oral administration, approximately 90% of the dose reaches the colon intact[1]. Intestinal bacteria then cleave the azo bond (–N=N–) to release its two primary active metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalazine[1][2][3]. While 5-ASA is poorly absorbed and exerts its anti-inflammatory effects locally in the colon, sulfapyridine is readily absorbed and is associated with many of the drug's systemic effects and side effects[2][3]. Both the parent drug and its metabolites undergo further metabolism in the liver and intestines before being excreted, primarily in the urine[2][4][5].

Spectroscopic Properties

The distinct chemical structures of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid give rise to unique spectroscopic signatures, which are leveraged for their simultaneous quantification and identification.

UV-Visible spectrophotometry is a common technique for the quantification of sulfasalazine in pharmaceutical formulations. The azo bond in sulfasalazine is the primary chromophore responsible for its characteristic absorption in the UV-Vis spectrum[6].

Table 1: UV-Visible Spectroscopic Data for Sulfasalazine and its Metabolites

| Analyte | λmax (nm) | Solvent/Medium | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Sulfasalazine | 354 - 362 | Ethanol / Methanol / Water | 1.438 × 10⁴ (for NQS complex) | 2 - 25 | [6][7][8] |

| Sulfasalazine | 359 | Water:Methanol (1:1) | - | 2 - 20 | [9] |

| Sulfasalazine-NQS Complex | 456 | Basic Medium (pH 12.5) | 1.438 × 10⁴ | 1 - 25 (x10⁻⁵ M) | [10] |

| Sulfasalazine-Azo Dye | 456 | Basic Medium | 3.3903 × 10⁴ | 0.25 - 20 | [11][12] |

| 5-ASA-Azo Dye | 470 | Basic Medium | 2.672 × 10⁴ | 0.5 - 11.2 |[13] |

Fluorescence spectroscopy offers a highly sensitive method for the determination of sulfasalazine, often employing fluorescence quenching techniques.

Table 2: Fluorescence Spectroscopic Data for Sulfasalazine

| Method | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Quenching of Fluorescein | 492 | 513 | 1 - 45 | 2.64 × 10⁻² | 8.82 × 10⁻² | [14][15] |

| Quenching of Acriflavin | 260 | 504 | - | - | - | [16] |

| Cd-MOF Sensor | - | - | - | 2.67 × 10⁻⁷ M | - |[17] |

Quantitative NMR (qNMR) provides a primary analytical method for the assay of sulfasalazine without the need for a specific reference standard of the analyte itself.

Table 3: ¹H NMR Spectroscopic Data for Sulfasalazine

| Analyte | Solvent | Chemical Shift (δ, ppm) | Description | Reference |

|---|---|---|---|---|

| Sulfasalazine | DMSO-d₆ | 8.36 | Characteristic signal for quantification | [18] |

| Maleic Acid (Internal Standard) | DMSO-d₆ | 6.28 | Internal standard signal for quantification |[18] |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the simultaneous quantification of sulfasalazine and its metabolites in complex biological matrices like plasma and brain tissue[19][20].

Table 4: Mass Spectrometry Data for Sulfasalazine and its Metabolites

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|---|

| Sulfasalazine (SAS) | ESI+ | 399.1 | 381.1 | [20] |

| Sulfapyridine (SP) | ESI+ | - | - | [19] |

| 5-Aminosalicylic Acid (5-ASA) | ESI+ | - | - | [19] |

| N-acetyl sulfapyridine (Ac-SP) | ESI+ | - | Product ions 42 amu higher than SP fragments |[20] |

Vibrational spectroscopy provides structural information about the functional groups present in sulfasalazine and its metabolites.

Table 5: Key FT-IR and Raman Bands for Sulfasalazine

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FT-IR | 3439 | O-H stretching (phenolic and carboxylic) | [21] |

| FT-IR | 1638 | C=C stretching | [21] |

| FT-IR | 1167, 1141 | Phenolic C-O stretching | [21] |

| Raman | 1580, 1490, 1450, 1400, 1300, 1250, 1150, 1110, 800, 630 | Characteristic sharp peaks for SSZ |[21] |

Experimental Protocols

Detailed and validated methodologies are essential for accurate and reproducible spectroscopic analysis.

The general workflow for the analysis of sulfasalazine and its metabolites involves sample preparation, followed by instrumental analysis and data processing.

-

Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm quartz cells[7][9].

-

Standard Solution Preparation : Accurately weigh and dissolve pure sulfasalazine in a suitable solvent (e.g., ethanol or a 1:1 mixture of water and methanol) to prepare a stock solution (e.g., 100 µg/mL)[7][9].

-

Sample Preparation : Grind a set number of tablets to a fine powder. Weigh an amount of powder equivalent to a single dose and dissolve it in the same solvent as the standard to achieve a known concentration[7].

-

Analysis : Scan the standard solution from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 354-359 nm[7][9].

-

Quantification : Prepare a series of dilutions from the stock solution (e.g., 2-25 µg/mL) and measure their absorbance at the determined λmax to construct a calibration curve. Measure the absorbance of the sample solution and determine its concentration from the calibration curve[7].

-

Instrumentation : A spectrofluorometer.

-

Reagents : Prepare a stock solution of sulfasalazine (e.g., 100 µg/mL), a fluorescent probe solution (e.g., 3 x 10⁻⁵ M fluorescein), and a buffer solution (e.g., 1.5 mol/L borate buffer, pH 11)[14][15].

-

Procedure : In a 10 mL volumetric flask, mix aliquots of the sulfasalazine standard solution, the fluorescein probe, and the buffer. Dilute to the mark with distilled water[15].

-

Analysis : Measure the fluorescence intensity at the emission maximum of the probe (e.g., 513 nm) after excitation at its excitation maximum (e.g., 492 nm)[14]. The presence of sulfasalazine will quench the fluorescence of the probe.

-

Quantification : Construct a calibration curve by plotting the decrease in fluorescence intensity (or using the Stern-Volmer equation) against the concentration of sulfasalazine. Analyze unknown samples using the same procedure[14].

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[19].

-

Sample Preparation : Extract sulfasalazine and its metabolites from 100 µL of human plasma using protein precipitation (e.g., with methanol) containing an internal standard[19]. Centrifuge and inject the supernatant.

-

Chromatography :

-

Column : XBP Phenyl column (100 mm × 2.1 mm, 5 μm)[19].

-

Mobile Phase A : 0.2% formic acid, 2 mM ammonium acetate in water[19].

-

Mobile Phase B : 0.2% formic acid, 2 mM ammonium acetate in methanol[19].

-

Elution : Use a gradient elution program. The total run time is typically short, around 9.0 minutes[19].

-

-

Mass Spectrometry :

-

Mode : Operate in the positive-ion ESI mode.

-

Detection : Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard, ensuring high selectivity and sensitivity[19].

-

-

Quantification : Establish a linear calibration curve over a range such as 10-10,000 ng/mL for sulfasalazine and 10-1000 ng/mL for its metabolites[19].

Conclusion

Sulfasalazine and its metabolites possess distinct spectroscopic characteristics that enable their detection and quantification through various analytical techniques. UV-Visible spectrophotometry and spectrofluorimetry are simple and effective for quality control of pharmaceutical preparations, while qNMR offers a primary method for quantification. For complex biological samples, the high sensitivity and selectivity of LC-MS/MS make it the method of choice for pharmacokinetic and metabolite identification studies. The data and protocols summarized in this guide serve as a valuable resource for professionals in pharmaceutical research and development.

References

- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 4. Sulfasalazine | PPTX [slideshare.net]

- 5. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. phmethods.net [phmethods.net]

- 10. rjptonline.org [rjptonline.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. Highly Sensitive Fluorescence Quenching Method for Sulfasalazine Detection Using Fluorescein Probe: Application to Pharmaceutical Formulations and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. Synthesis of a Cd-MOF Fluorescence Sensor and Its Detection of Fe3+, Fluazinam, TNP, and Sulfasalazine Enteric-Coated Tablets in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]

- 21. Spectroscopic, density functional theory, cytotoxicity and antioxidant activities of sulfasalazine and naproxen drugs combination - Arabian Journal of Chemistry [arabjchem.org]

The Biological Activity of Sulfasalazine's Main Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (SASP) has been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) for decades. Its therapeutic efficacy is not attributed to the parent drug itself, but rather to its two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalamine. Following oral administration, sulfasalazine is cleaved by bacterial azoreductases in the colon, releasing SP and 5-ASA.[1][2] While both metabolites contribute to the overall therapeutic effect of sulfasalazine, they possess distinct pharmacokinetic profiles and mechanisms of action. Sulfapyridine is readily absorbed and is thought to be responsible for the systemic anti-inflammatory and immunomodulatory effects observed in rheumatoid arthritis.[3][4] In contrast, 5-ASA is poorly absorbed and exerts its anti-inflammatory effects locally within the colon, making it the primary active moiety in the treatment of IBD.[3][5] This technical guide provides an in-depth exploration of the biological activities of these two key metabolites, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development efforts.

Sulfapyridine: The Systemic Modulator

Sulfapyridine is a sulfonamide antibiotic that exhibits immunomodulatory properties, which are believed to be central to its therapeutic effects in rheumatoid arthritis.[3][6] Its primary mechanism of action involves the suppression of pro-inflammatory mediators and the modulation of immune cell function.

Anti-inflammatory and Immunomodulatory Effects

Sulfapyridine has been shown to inhibit the production and secretion of various pro-inflammatory cytokines, including TNF-α and interleukins.[1][3] It is also suggested to inhibit B cell function, thereby reducing the production of immunoglobulins.[1] While the precise molecular targets are not fully elucidated, these actions contribute to the dampening of the inflammatory cascade.

Quantitative Data on Sulfapyridine's Biological Activity

The following table summarizes the available quantitative data on the biological activity of sulfapyridine.

| Target/Process | Assay Type | Organism/Cell Line | Measured Effect | Value | Reference(s) |

| Dihydropteroate Synthetase (DHPS) | Enzyme Inhibition Assay | Pneumocystis carinii (recombinant) | IC50 | 0.18 µM | [7] |

| IL-12 p40 Production | ELISA | J774 Macrophage Cell Line | Significant Suppression | 3000 µM | [8] |

| bFGF-induced Chemotaxis | Chemotaxis Assay | Human Dermal Microvascular Endothelial Cells (HMVEC) | % Inhibition | 22% | [6] |

| Basal Proliferation | Proliferation Assay | Human Dermal Microvascular Endothelial Cells (HMVEC) | Effect | Decreased | [6] |

Table 1: Quantitative Biological Activity of Sulfapyridine

5-Aminosalicylic Acid (5-ASA): The Local Anti-inflammatory Agent

5-Aminosalicylic acid is the active moiety of sulfasalazine in the treatment of inflammatory bowel disease, where it exerts a topical anti-inflammatory effect on the colonic mucosa.[5][9] Its multifaceted mechanism of action involves the inhibition of key inflammatory pathways and the activation of nuclear receptors that regulate inflammation.

Inhibition of Arachidonic Acid Metabolism

A primary mechanism of 5-ASA is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[3][10] These lipid mediators are potent drivers of inflammation.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism

Recent evidence has highlighted the role of 5-ASA as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[3][11][12][13][14][15] Activation of PPAR-γ by 5-ASA leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[16]

Quantitative Data on 5-ASA's Biological Activity

The following table summarizes the available quantitative data on the biological activity of 5-aminosalicylic acid.

| Target/Process | Assay Type | Organism/Cell Line | Measured Effect | Value | Reference(s) |

| 5-Lipoxygenase Pathway (Leukotriene B4 and 5-HETE release) | Radio-TLC Assay | Human Polymorphonuclear Leukocytes | IC50 | 4-5 mM | [17] |

| Soybean Lipoxygenase | Enzyme Inhibition Assay | Soybean | IC50 | 250 µM | [10] |

| COX-1 | Enzyme Inhibition Assay | Human Whole Blood | IC50 | 410 µM | [18] |

| COX-2 | Enzyme Inhibition Assay | Human Whole Blood | IC50 | >1000 µM | [18] |

| PPAR-γ Reporter Gene Activity | Luciferase Reporter Assay | HT-29 STD Cells | Fold Induction | ~3-fold | [19] |

Table 2: Quantitative Biological Activity of 5-Aminosalicylic Acid

Signaling Pathways

To visually represent the mechanisms of action of sulfapyridine and 5-ASA, the following diagrams illustrate the key signaling pathways they modulate.

References

- 1. mpbio.com [mpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. biovendor.com [biovendor.com]

- 6. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. Soybean lipoxygenase inhibition: studies with the sulphasalazine metabolites N-acetylaminosalicylic acid, 5-aminosalicylic acid and sulphapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [scholars.csus.edu]

- 15. researchgate.net [researchgate.net]

- 16. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sulfasalazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Sulfasalazine (SSZ) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the determination of SSZ in pharmaceutical formulations and biological matrices such as human plasma. This protocol includes information on instrumentation, reagent preparation, standard and sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate and reliable quantification of Sulfasalazine in various matrices is crucial for quality control of pharmaceutical products and for pharmacokinetic studies. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.

Principle

The method utilizes reversed-phase chromatography to separate Sulfasalazine from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The eluting compound is detected by a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 column (e.g., XTerra® RP18, 250 mm × 4.6 mm, 5 µm or C18 Brisa LC2, 250 mm x 4.6 mm, 5µ) is recommended.[1][2]

-

Data Acquisition and Processing Software.

-

Analytical Balance.

-

pH Meter.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

Reagents and Chemicals

-

Sulfasalazine Reference Standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ammonium Acetate (analytical grade).

-

Acetic Acid (glacial, analytical grade).

-

Phosphoric Acid (analytical grade).

-

Water (HPLC grade).

Preparation of Solutions

-

Mobile Phase Preparation (Example 1): Prepare a mobile phase consisting of a 48:52 (v/v) mixture of methanol and 10 mM ammonium acetate buffer (pH 7.0).[1] To prepare the buffer, dissolve the appropriate amount of ammonium acetate in water, adjust the pH to 7.0 with acetic acid, and filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation (Example 2): A mixture of acetonitrile and 10mM Ammonium acetate with the pH adjusted to 4.6 (30:70 v/v) can also be used.[2][3]

-

Standard Stock Solution: Accurately weigh a suitable amount of Sulfasalazine reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5 - 50 µg/mL).[1]

Sample Preparation

-

Pharmaceutical Formulations (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of Sulfasalazine.

-

Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol or mobile phase).

-

Sonicate for a specified time to ensure complete dissolution of the drug.

-

Dilute to volume with the solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Biological Fluids (e.g., Human Plasma):

-

A simple protein precipitation method can be employed for plasma samples.[2][3]

-

To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 1:2 or 1:3 plasma to acetonitrile ratio).

-

Vortex the mixture vigorously for a few minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

-

HPLC Method Parameters

The following table summarizes typical HPLC parameters for Sulfasalazine quantification.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | XTerra® RP18 (250 mm × 4.6 mm, 5µm)[1] | C18 Brisa LC2 (250 mm × 4.6 mm, 5µ)[2] | Inertsil ODS (250 mm × 4.6 mm, 5 µm)[4] |

| Mobile Phase | Methanol: 10 mM Ammonium Acetate (pH 7.0) (48:52, v/v)[1] | Acetonitrile: 10mM Ammonium Acetate (pH 4.6) (30:70 v/v)[2][3] | Mobile Phase A: Sodium dihydrogen phosphate and sodium acetate buffer (pH 4.8). Mobile Phase B: Mobile Phase A:Methanol (1:4 v/v). Gradient elution.[4] |

| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[2][3] | 1.0 mL/min[4] |

| Injection Volume | 20 µL[1] | Not Specified | Not Specified |

| Detection Wavelength | 360 nm[1] | 361 nm[2][3] | 320 nm[4] |

| Column Temperature | Ambient | Ambient[2] | Not Specified |

| Run Time | Not Specified | Not Specified | 60 min (gradient)[4] |

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | r² ≥ 0.999 | 0.99945 - >0.9999[1][2] |

| Concentration Range | Dependent on application | 0.5 - 50 µg/mL[1], 3.125 - 50 µg/mL[2] |

| Accuracy (% Recovery) | 80 - 120% (for biological samples), 98 - 102% (for drug substance) | 94 - 102%[1] |

| Precision (%RSD) | ≤ 2% for intraday and interday precision | < 2%[1] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.3 µg/mL[1], 0.5 µg/mL[2] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 1.0 µg/mL[1], 2.5 µg/mL[2] |

| Specificity/Selectivity | No interference from blank or placebo at the retention time of the analyte. | The method was found to be selective.[1][2] |

| Robustness | Insensitive to small, deliberate changes in method parameters. | The method was found to be robust.[1] |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the Sulfasalazine standards against their known concentrations.

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of Sulfasalazine in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflows

Workflow for Pharmaceutical Formulation Analysis

Caption: Workflow for the HPLC analysis of Sulfasalazine in pharmaceutical formulations.

Workflow for Biological Sample (Plasma) Analysis

Caption: Workflow for the HPLC analysis of Sulfasalazine in plasma samples.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of Sulfasalazine in both pharmaceutical and biological samples. The method can be readily implemented in a quality control or research laboratory setting. It is recommended to perform a system suitability test before each analytical run to ensure the performance of the chromatographic system.

References

- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tmuj.iautmu.ac.ir [tmuj.iautmu.ac.ir]

- 3. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]

- 4. HPLC determination of related substances in sulfasalazine: Ingenta Connect [ingentaconnect.com]

Application Note: Quantification of Sulfasalazine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Sulfasalazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of Sulfasalazine.

Introduction

Sulfasalazine is an anti-inflammatory drug used in the treatment of inflammatory bowel disease, such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[2][3] Monitoring the plasma concentrations of Sulfasalazine is crucial for optimizing therapeutic efficacy and minimizing dose-related side effects. This document provides a comprehensive LC-MS/MS protocol for the determination of Sulfasalazine in human plasma.

Metabolic Pathway of Sulfasalazine

Sulfasalazine is primarily metabolized in the colon by bacterial azoreductases, which cleave the azo bond to release sulfapyridine and 5-aminosalicylic acid.[3][4] Sulfapyridine is well-absorbed systemically and undergoes further metabolism in the liver, including hydroxylation and acetylation. 5-ASA is poorly absorbed and largely remains in the colon, where it exerts its therapeutic effect locally.[1]

Caption: Metabolic pathway of Sulfasalazine.

Experimental Protocol

This protocol outlines the necessary materials, sample preparation, and instrument conditions for the analysis of Sulfasalazine in human plasma.

Materials and Reagents

-

Sulfasalazine analytical standard

-

Sulfasalazine-d4 (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfasalazine and Sulfasalazine-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Sulfasalazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Sulfasalazine-d4 stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

-

To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL Sulfasalazine-d4 in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 5 minutes.[5]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography

| Parameter | Condition |

| Column | Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent[3] |

| Mobile Phase A | 0.1% Formic acid in Water[3] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.450 mL/min[3] |

| Gradient | A suitable gradient should be developed to ensure separation from endogenous interferences. A starting condition of 95% A is suggested. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 7 minutes[3] |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfasalazine | 399.1 | 198.1 | 25 |

| Sulfasalazine-d4 | 403.1 | 202.1 | 25 |

Note: Collision energy is instrument-dependent and should be optimized.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of Sulfasalazine to the peak area of the internal standard (Sulfasalazine-d4). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Sulfasalazine in the plasma samples is then determined from the calibration curve using a linear regression model.

Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate include:

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Sulfasalazine and the internal standard in blank plasma.

-

Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte and internal standard.

-

Stability: Freeze-thaw, short-term, and long-term stability of Sulfasalazine in plasma should be evaluated.

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of Sulfasalazine in human plasma. The simple sample preparation and high selectivity of the MS/MS detection make this protocol suitable for high-throughput analysis in a research or clinical setting. Proper method validation is essential before its application to sample analysis.

References

- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 2. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 4. Frontiers | Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Induction of Experimental Colitis and Treatment with Sulfasalazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing a murine model of acute colitis using Dextran Sulfate Sodium (DSS) and for evaluating the therapeutic efficacy of Sulfasalazine. The protocols outlined below cover the induction of the disease, treatment administration, and various methods for assessing colitis severity.

Introduction

Animal models of colitis are indispensable tools for investigating the pathogenesis of Inflammatory Bowel Disease (IBD) and for the preclinical evaluation of novel therapeutics. The DSS-induced colitis model is widely used due to its simplicity, reproducibility, and clinical and histological similarities to human ulcerative colitis.[1] DSS, a sulfated polysaccharide, is administered through drinking water and is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation.

Sulfasalazine is a first-line treatment for mild to moderate ulcerative colitis. It is a pro-drug that is cleaved by gut bacteria into its active moieties, 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2] Its primary mechanism of action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4][5][6][7] By blocking NF-κB, Sulfasalazine reduces the transcription of pro-inflammatory genes, including various cytokines, thereby mitigating the inflammatory response in the colon.

Experimental Protocols

Part 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS)

This protocol describes the induction of acute colitis in mice.

Materials:

-

8-10 week old C57BL/6 mice (or other appropriate strain)

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

-

Sterile drinking water

-

Animal caging and husbandry supplies

-

Calibrated weighing scale

Procedure:

-

Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the start of the experiment.

-

Baseline Measurements: Individually mark each mouse for identification. Record the initial body weight of each animal.

-

DSS Solution Preparation: Prepare a 2.5% to 5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. A fresh solution should be prepared every 2-3 days.[1][8]

-

DSS Administration: Replace the regular drinking water in the cages of the experimental group with the DSS solution.[1][9] The control group should continue to receive regular sterile drinking water.

-

Duration: Provide the DSS solution ad libitum for a period of 7 consecutive days to induce acute colitis.[8][9]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[1]

Part 2: Treatment with Sulfasalazine

This protocol outlines the administration of Sulfasalazine to DSS-treated mice.

Materials:

-

Sulfasalazine

-

Vehicle for suspension (e.g., 0.5% sodium carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Treatment Groups: Divide the animals into the following groups:

-

Control Group: Receives regular drinking water and vehicle.

-

DSS Group: Receives DSS in drinking water and vehicle.

-

DSS + Sulfasalazine Group: Receives DSS in drinking water and Sulfasalazine.

-

-

Sulfasalazine Preparation: Prepare a suspension of Sulfasalazine in the vehicle at the desired concentration. A common dosage for mice is 100 mg/kg/day.[2][10][11]

-

Administration: Administer the Sulfasalazine suspension or vehicle via oral gavage once daily.[2][10] Treatment can be initiated concurrently with DSS administration or after a few days of DSS induction, depending on the study design.

-

Duration of Treatment: Continue the daily treatment for the duration of the DSS administration (7 days) and potentially for a few days after the cessation of DSS, depending on the experimental goals.

Part 3: Assessment of Colitis Severity

Multiple parameters should be evaluated to comprehensively assess the severity of colitis.

3.1 Disease Activity Index (DAI) The DAI is a composite score based on clinical signs and should be recorded daily for each mouse.

Table 1: Disease Activity Index (DAI) Scoring Criteria

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

|---|---|---|---|

| 0 | No loss or gain | Normal, well-formed pellets | No blood |

| 1 | 1-5% | ||

| 2 | 5-10% | Loose stools | Slight bleeding |

| 3 | 10-15% |

| 4 | >15% | Watery diarrhea | Gross bleeding |

The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

3.2 Macroscopic Assessment

-

At the end of the experiment (e.g., Day 8), euthanize the mice.

-

Carefully dissect the entire colon from the cecum to the anus.

-

Measure the length of the colon in centimeters. Colon shortening is a key indicator of inflammation.[9]

3.3 Histological Analysis

-

Fix a distal segment of the colon in 10% neutral buffered formalin.

-

Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Score the sections for severity of inflammation, extent of injury, and crypt damage.

Table 2: Histological Scoring Criteria for Colitis

| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage |

|---|---|---|---|

| 0 | None | None | None |

| 1 | Mild | Mucosa | Basal 1/3 damaged |

| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged |